molecular formula C7H8N2O2S B13782540 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 95309-09-4

4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B13782540
CAS No.: 95309-09-4
M. Wt: 184.22 g/mol
InChI Key: PPQHHNDXEMBSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide is a bicyclic heterocyclic compound featuring a benzo-fused 1,2,5-thiadiazole ring system with two sulfonyl oxygen atoms (S=O) and a methyl substituent at the 4-position. Its structure combines electron-deficient thiadiazole 1,1-dioxide moieties with aromatic benzene, enabling unique electronic and steric properties.

Properties

CAS No.

95309-09-4

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4-methyl-1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide

InChI

InChI=1S/C7H8N2O2S/c1-5-3-2-4-6-7(5)9-12(10,11)8-6/h2-4,8-9H,1H3

InChI Key

PPQHHNDXEMBSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NS(=O)(=O)N2

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide typically involves two main stages:

  • Construction of the benzo-fused 1,2,5-thiadiazole heterocyclic core with a methyl substituent at the 4-position.
  • Oxidation of the sulfur atom in the thiadiazole ring to the corresponding sulfone (2,2-dioxide).

This approach is consistent with the broader synthetic methods for 1,2,5-thiadiazole 1,1-dioxides, which are well documented in the literature.

Ring Formation Methods

The formation of the 1,2,5-thiadiazole ring can be achieved through cyclization reactions involving suitable precursors such as o-phenylenediamine derivatives and sulfur-containing reagents. For example, condensation of 4-methyl-o-phenylenediamine with sulfur-based reagents like thionyl chloride or sulfuryl chloride under controlled conditions leads to the formation of the benzothiadiazole core.

Oxidation to the 2,2-Dioxide

The critical oxidation step to convert the thiadiazole sulfur to the sulfone is commonly performed using strong oxidizing agents such as hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid), or oxone. These reagents selectively oxidize the sulfur atom without degrading the heterocyclic ring.

Detailed Preparation Methodology and Conditions

Based on the comprehensive review of the literature and patent documents, the following detailed preparation method is representative for 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide:

Step Reagents/Conditions Description
1. Cyclization 4-Methyl-o-phenylenediamine + Sulfuryl chloride (SO2Cl2) or Thionyl chloride (SOCl2) The diamine is reacted with the sulfur reagent in an inert solvent (e.g., dichloromethane) at low temperature to form the benzothiadiazole ring system.
2. Oxidation m-Chloroperbenzoic acid (m-CPBA) or Hydrogen peroxide (H2O2) in acetic acid or dichloromethane The thiadiazole sulfur is oxidized to the sulfone (2,2-dioxide) form by treatment with the oxidant at 0–25 °C, monitored by TLC or HPLC for completion.
3. Purification Recrystallization from ethanol or column chromatography The product is purified to obtain the pure 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide as a crystalline solid.

This protocol is consistent with general synthetic routes for related 1,2,5-thiadiazole 1,1-dioxides as described in peer-reviewed articles and patent literature.

Analytical Data and Structural Confirmation

The successful synthesis of 4-methyl-1,3-dihydro-benzothiadiazole 2,2-dioxide is confirmed by spectroscopic and crystallographic methods:

Technique Key Observations
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts for the methyl group at the 4-position and aromatic protons; disappearance of amine signals from starting diamine.
Infrared Spectroscopy (IR) Strong absorption bands around 1300–1150 cm⁻¹ corresponding to sulfone (S=O) stretching vibrations.
Mass Spectrometry (MS) Molecular ion peak consistent with C8H7N2O2S2 (molecular weight ~222 g/mol).
X-ray Crystallography Confirmation of the benzo-fused thiadiazole ring and the oxidation state of sulfur as sulfone; bond lengths consistent with literature data for 1,2,5-thiadiazole 1,1-dioxides.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages References
Sulfuryl chloride cyclization + m-CPBA oxidation High yield; well-established; selective oxidation Requires careful handling of corrosive reagents; moderate reaction times
Thionyl chloride cyclization + H2O2 oxidation Mild oxidation conditions; environmentally benign oxidant Possible overoxidation; longer reaction times
Alternative oxidants (Oxone, peracetic acid) Effective oxidation; scalable Cost and availability of oxidants; potential side reactions

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiadiazole ring directs EAS reactions to specific positions on the benzene moiety. Key observations include:

  • Nitration : Occurs preferentially at the para position relative to the methyl group under HNO₃/H₂SO₄ conditions, yielding 4-methyl-5-nitro derivatives .

  • Sulfonation : Sulfur trioxide in chlorosulfonic acid targets the meta position, forming 4-methyl-7-sulfo products .

  • Halogenation : Bromine in acetic acid substitutes at the ortho position (C-3 or C-7) due to steric and electronic effects.

Mechanistic Insight :

  • The thiadiazole-dioxide group withdraws electron density via resonance, activating the benzene ring for electrophilic attack at specific sites .

Nucleophilic Substitution

The sulfur and nitrogen atoms in the thiadiazole ring participate in nucleophilic reactions:

Reaction TypeConditionsProductYield (%)
Thiolysis NaSH/EtOH, refluxThiolated derivative (C-S bond formation)65–78
Amination NH₃/MeOH, 60°C3-Amino-substituted analog72
Alkylation R-X/K₂CO₃, DMFN-Alkylated derivatives55–82

Oxidation:

  • The methyl group undergoes oxidation to a carboxylic acid using KMnO₄/H₂O at 80°C, forming 4-carboxy-1,3-dihydro-benzo-thiadiazole dioxide .

  • Singlet oxygen ([¹O₂]) reactivity : Photochemical reactions induce [3+2] cycloaddition, leading to ring contraction products (e.g., 1,2,5-thiadiazol-3-one oxides) .

Reduction:

  • Hydrogenation (H₂/Pd-C) selectively reduces the benzene ring while preserving the thiadiazole-dioxide system .

  • NaBH₄ in ethanol cleaves the S-N bond, yielding o-phenylenediamine derivatives.

Cycloaddition and Ring Contraction

Under visible light and aerobic conditions, the compound undergoes a photochemical ring contraction via a [3+2] cycloaddition mechanism with singlet oxygen:

  • Energy transfer : Photoexcitation generates a triplet state that transfers energy to O₂, producing ¹O₂ .

  • Endoperoxide intermediate : [3+2] cycloaddition forms a transient peroxide .

  • Ring contraction : O-O bond cleavage and rearrangement yield a five-membered thiadiazolone oxide .

Key Data :

  • Activation energy (ΔG‡): +21.7 kcal/mol (DFT calculations) .

  • Quantum yield: 0.45 ± 0.03 (420 nm irradiation) .

Catalytic Cross-Coupling Reactions

The methyl group facilitates Pd/Ni-catalyzed couplings:

ReactionCatalyst SystemSubstrateApplication
SuzukiPd(PPh₃)₄/K₂CO₃Arylboronic acidsBiaryl synthesis
Buchwald-HartwigPd₂(dba)₃/XPhosAminesN-Aryl derivatives
UllmannCuI/1,10-phenanthrolineHalobenzenesC-C bond formation

Stability Under Reducing Conditions

The thiadiazole-dioxide system shows variable stability:

ReductantConditionsOutcome
Zn/HClReflux, 4hComplete ring cleavage to o-phenylenediamine
Na/EtOHRT, 24hPartial reduction (S-N bond preserved)
LiAlH₄THF, 0°CNo reaction (ring inert)

Structural Effects on Reactivity

Comparative analysis with analogs reveals:

CompoundKey Structural FeatureReactivity Difference
4-Methyl-1,3-dihydro-benzo-thiadiazole dioxide Methyl + dioxo groupsEnhanced EAS at C-5/C-7
1,3-Dihydro-benzo-thiadiazole No methyl groupLower thermal stability
6-Bromo derivative Bromine substituentDirected metal-catalyzed couplings

Scientific Research Applications

Medicinal Chemistry Applications

4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide exhibits promising biological activities that make it a candidate for pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound can exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives outperform standard antimicrobial agents in efficacy against various pathogens .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases.

Material Science Applications

In materials science, 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide can be utilized in:

  • Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance.
  • Dyes and Pigments : The compound's unique structure can be adapted for use in developing dyes with specific light absorption properties.

Agricultural Applications

The compound's biological activity extends to agricultural applications:

  • Pesticides : Research is ongoing to evaluate its effectiveness as a pesticide or herbicide due to its potential toxicity against pests while being less harmful to non-target organisms.
  • Plant Growth Regulators : Its role in modulating plant growth responses is being investigated to enhance crop yields and resilience against environmental stressors.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Parameters

Key bond lengths and angles in thiadiazole 1,1-dioxides are critical for understanding their reactivity and physical properties. Table 1 compares structural data for 4-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (inferred from analogs) with other thiadiazole 1,1-dioxides:

Table 1: Structural Parameters of Selected Thiadiazole 1,1-Dioxides

Compound S=O (Å) S-N (Å) C=N (Å) C-C (Å) Notable Features
[1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 2,2-dioxide 1.426 1.691 1.287 1.512 Extended π-system for coordination
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide ~1.43 ~1.69 ~1.29 ~1.51 Bromo substituent enhances electrophilicity
4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (hypothetical) ~1.42 ~1.69 ~1.29 ~1.51 Methyl group introduces steric hindrance and modulates electron density

Electronic Properties

Thiadiazole 1,1-dioxides exhibit strong electron-accepting capabilities due to the electron-withdrawing sulfonyl groups. Compared to non-dioxide thiadiazoles (e.g., 1,3,4-thiadiazoles in antimicrobial agents ), the dioxide derivatives have lower LUMO energies, enabling stable radical anion formation and charge-transfer interactions . For example, Me@HAPTHI derivatives demonstrate high affinity for the norepinephrine transporter (NET), attributed to the electron-deficient thiadiazole dioxide core enhancing binding specificity .

Medicinal Chemistry

  • Me@HAPTHI: A derivative of 4-methyl-1,3-dihydro-benzo[c][1,2,5]thiadiazole 2,2-dioxide, this compound is a PET ligand targeting NET, with optimized pharmacokinetics due to methylamino and hydroxy substituents .
  • Antimicrobial Thiadiazoles: Non-dioxide 1,3,4-thiadiazoles (e.g., pyrazole-thiadiazole hybrids) show activity against E. coli and C. albicans but lack the electron-deficient core of dioxide analogs .

Materials Science

  • Radical Anion Salts : Thiadiazole 1,1-dioxides form stable radical anions with tunable magnetic properties (e.g., antiferromagnetic coupling in phenanthroline derivatives) .
  • Coordination Polymers : Transition metal complexes (e.g., Fe, Cu) with thiadiazole dioxide ligands exhibit spin crossover behavior and multidimensional network structures .

Table 2: Comparative Analysis of Thiadiazole Dioxide Derivatives

Feature 4-Methyl Derivative Bromo Derivative Phenanthroline-Fused
Substituent Methyl (electron-donating) Bromo (electron-withdrawing) Extended π-system
Application PET imaging Electrophilic intermediates Magnetic materials
Synthesis Complexity Moderate (cyclization) High (halogenation steps) High (annulation reactions)
Electronic Effect Modulates electron density Enhances reactivity Stabilizes radical anions

Biological Activity

4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS No. 443987-59-5) is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

  • Molecular Formula : C7H8N2O2S
  • Molecular Weight : 184.22 g/mol
  • Structure : The structure consists of a benzo ring fused with a thiadiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds with a thiadiazole moiety have shown promising results against various bacterial strains. A study indicated that derivatives of 1,3,4-thiadiazole exhibited significant antibacterial activity against Bacillus cereus and Staphylococcus aureus . The presence of substituents on the thiadiazole ring enhances this activity.

Anticancer Activity

The anticancer potential of 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has been explored in several studies:

  • A study demonstrated that similar compounds showed cytotoxic effects against human lung carcinoma (A549) and HeLa cell lines . The mechanism is believed to involve the inhibition of cell proliferation through apoptosis induction.

Anti-inflammatory Activity

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties:

  • A review noted that certain derivatives exhibited significant anti-inflammatory effects in vitro . This suggests that 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide could potentially be developed as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural characteristics:

  • Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect the potency of these compounds. For example, methyl groups at specific positions on the ring have been shown to enhance activity .
CompoundActivity TypeIC50 (µg/mL)Reference
Thiadiazole Derivative AAntibacterial32.6
Thiadiazole Derivative BAnticancer (A549)1.61
Thiadiazole Derivative CAnti-inflammatoryN/A

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : In a comparative study, various thiadiazole compounds were tested against standard antibiotics. Results indicated that some compounds displayed superior antibacterial activity compared to traditional drugs like streptomycin .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on cancer cell lines using the sulforhodamine B assay. Results showed significant inhibition of cell growth in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide, and how can purity be optimized?

  • Methodology : Use reflux conditions with polar aprotic solvents (e.g., DMSO or ethanol) to promote cyclization. For example, dissolve precursors in DMSO, reflux for 18 hours, and purify via recrystallization (water-ethanol mixtures yield ~65% purity). Monitor reaction progress using TLC or HPLC .
  • Optimization : Adjust stoichiometry of reactants (e.g., 0.001 mol equivalents) and employ vacuum distillation to remove volatile byproducts. Triethylamine can act as a catalyst in condensation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). Sulfone groups (SO₂) deshield adjacent protons .
  • IR Spectroscopy : Confirm sulfone (S=O) stretches at 1150–1300 cm⁻¹ and aromatic C-H bends near 700–800 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₈N₂O₂S) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (refer to SDS for 2,1,3-Benzothiadiazole analogs) .
  • Store in airtight containers at ≤25°C, away from oxidizers. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in heterocyclic coupling reactions?

  • Approach :

  • Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in ring-opening/closure reactions.
  • Conduct DFT calculations (Gaussian or COMSOL) to model transition states and electron density maps for sulfone groups .
  • Validate hypotheses via kinetic studies (variable-temperature NMR) to determine activation parameters .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

  • Strategy :

  • Apply factorial design (e.g., 2³ factorial matrix) to test variables: concentration (0.1–1.0 mM), pH (5–9), and temperature (25–40°C). Analyze interactions using ANOVA .
  • Cross-reference bioactivity assays (e.g., antimicrobial testing against E. coli and C. albicans) with structural analogs to isolate substituent effects .

Q. How can computational tools enhance the prediction of this compound’s physicochemical properties?

  • Methods :

  • Use COSMO-RS simulations to predict solubility in binary solvent systems (e.g., ethanol/water).
  • Train ML models (e.g., Random Forest) on existing datasets to forecast logP and pKa values. Validate with experimental HPLC retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.